![molecular formula C17H15FN2O4 B2596354 methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-05-0](/img/structure/B2596354.png)
methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O4 and its molecular weight is 330.315. The purity is usually 95%.
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Scientific Research Applications
Cancer Research Applications
Compounds structurally related to methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate have been explored for their potential in treating cancer. For instance, the study on Aurora kinase inhibitors showcases the utility of related compounds in inhibiting Aurora A, which may be beneficial in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antihypertensive Activity
Research into 5-amino-2-pyridinecarboxylic acid derivatives, including molecules with structural similarities to this compound, has demonstrated potent antihypertensive properties in animal models, indicating potential applications in developing new cardiovascular drugs (N. Finch et al., 1978).
Carbohydrate Analysis
The compound has been utilized in the context of carbohydrate analysis, where derivatives are used as fluorescent tags for the HPLC-based detection of monosaccharides, showcasing its application in analytical chemistry and biological research (Z. Cai et al., 2014).
Molecular and Crystal Structure Studies
Studies on compounds with similar structures, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, have contributed to understanding molecular conformations and crystal structures, providing insights into the relationship between structure and properties in materials science (T. Mohandas et al., 2019).
Discovery of Kinase Inhibitors
Research has also focused on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, with structurally related compounds being advanced into clinical trials due to their promising pharmacokinetic and preclinical safety profiles (Gretchen M. Schroeder et al., 2009).
Mechanism of Action
Target of Action
Indole derivatives, which have a similar structure, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-8-7-11-13(16(21)20-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJBIXZSJLMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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